molecular formula C31H21N5O6 B1192683 FAM tetrazine, 5-isomer

FAM tetrazine, 5-isomer

Cat. No. B1192683
M. Wt: 559.54
InChI Key: VWBVWYWGTPSCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine (methyltetrazine) derivative of fluorescein, pure 5-isomer. Tetrazines are reactive heterodiene components for [4+2] inverse electron demand Diels-Alder reaction (ied-DA) with strained cycloalkenes (trans-cyclooctenes, cyclopropenes). This reaction is also called TCO (tetrazine-cyclooctene) ligation. The reaction is among the fastest bioconjugation reactions

Scientific Research Applications

Bio-Orthogonal Chemistry and Protein Encapsulation

FAM tetrazine, a bio-orthogonal cross-linking agent, shows promising applications in in-situ protein encapsulation and sustained release. The bio-orthogonal nature of tetrazine-modified hyaluronic acid and norbornene-modified polyethylene glycol enables efficient encapsulation of proteins without physical or chemical alterations, retaining their antigen-binding capacity. This approach paves the way for advanced protein delivery systems with sustained release capabilities (Famili & Rajagopal, 2017).

Synthesis and Application in Bioorthogonal Couplings

Tetrazines, including FAM tetrazine, demonstrate significant utility in bioorthogonal couplings and conjugations. Lewis acid transition metal catalysts enable the direct synthesis of 1,2,4,5-tetrazines from nitriles, broadening the scope of their applications, especially in bioorthogonal conjugations. This advancement makes tetrazines more accessible for various scientific applications, including intracellular small molecule imaging and nanoparticle-based diagnostics (Yang et al., 2012).

Tetrazine-Triggered Bioorthogonal Elimination

Exploring the tetrazine/trans-cyclooctene click-to-release reaction, researchers have enhanced and accelerated the release mechanism, overcoming challenges like partial release and limited understanding. This discovery opens new doors for probe activation and therapeutic delivery, significantly improving the efficiency of bioorthogonal chemistry in vivo (Carlson, Mikula, & Weissleder, 2018).

Radiolabeling and Imaging

FAM tetrazine derivatives have been developed for optimal radiochemistry and pharmacokinetics in bioorthogonal chemistry applications. A specific (18)F-labeled tetrazine derivative demonstrates fast reaction kinetics and favorable pharmacokinetics for in vivo pretargeted PET imaging. This development indicates the potential of tetrazine derivatives in advancing medical imaging technologies (Keinänen et al., 2016).

Optimization for Biological Experiments

Tetrazines have been optimized for use in biological experiments. Through the synthesis and characterization of various conjugatable tetrazines, compounds have been identified that exhibit varying degrees of stability and reactivity. This optimization enables diverse bioorthogonal applications, including pretargeted cancer cell labeling studies, thereby confirming the utility of tetrazines as bioorthogonal moieties (Karver, Weissleder, & Hilderbrand, 2011).

properties

Molecular Formula

C31H21N5O6

Molecular Weight

559.54

IUPAC Name

3',6'-dihydroxy-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-23-22(12-19)30(40)42-31(23)24-10-7-20(37)13-26(24)41-27-14-21(38)8-11-25(27)31/h2-14,37-38H,15H2,1H3,(H,32,39)

InChI Key

VWBVWYWGTPSCBT-UHFFFAOYSA-N

SMILES

OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC=C(C(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)C=C5C(O4)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FAM tetrazine, 5-isomer

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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